1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methoxyethylamine and a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 1-(2-Methoxyethyl)-3,3-dimethyl-3,4-dihydroisoquinoline
- (S)-Metoprolol
Uniqueness
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets .
Properties
Molecular Formula |
C8H15N3O3S |
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Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C8H15N3O3S/c1-6-8(15(9,12)13)7(2)11(10-6)4-5-14-3/h4-5H2,1-3H3,(H2,9,12,13) |
InChI Key |
FIZFRNXRXRLOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)S(=O)(=O)N |
Origin of Product |
United States |
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